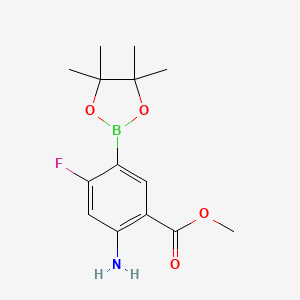![molecular formula C11H14ClN3O2 B11752547 1-[(4-chlorophenyl)methoxy]-3-[(E)-(dimethylamino)methylidene]urea](/img/structure/B11752547.png)
1-[(4-chlorophenyl)methoxy]-3-[(E)-(dimethylamino)methylidene]urea
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-[(4-Chlorophenyl)methoxy]-3-[(E)-(dimethylamino)methylidene]urea is a synthetic organic compound characterized by the presence of a chlorophenyl group, a methoxy group, and a dimethylamino group attached to a urea backbone
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 1-[(4-chlorophenyl)methoxy]-3-[(E)-(dimethylamino)methylidene]urea typically involves the reaction of 4-chlorophenylmethanol with dimethylamine and an isocyanate derivative under controlled conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or toluene, with the temperature maintained between 0°C and 25°C to ensure optimal yield and purity.
Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow reactors to enhance efficiency and scalability. The use of catalysts and optimized reaction conditions can further improve the yield and reduce the production costs. Purification is typically achieved through recrystallization or chromatography techniques.
化学反应分析
Types of Reactions: 1-[(4-Chlorophenyl)methoxy]-3-[(E)-(dimethylamino)methylidene]urea undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using agents such as hydrogen peroxide or potassium permanganate, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of amines or alcohols.
Substitution: Nucleophilic substitution reactions can occur, where the chlorophenyl group is replaced by other nucleophiles such as hydroxyl or amino groups.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate; typically in aqueous or organic solvents.
Reduction: Lithium aluminum hydride, sodium borohydride; in solvents like ether or tetrahydrofuran.
Substitution: Nucleophiles such as sodium hydroxide, ammonia; in polar solvents like water or ethanol.
Major Products Formed:
Oxidation: Corresponding oxides or hydroxyl derivatives.
Reduction: Amines or alcohols.
Substitution: Hydroxyl or amino-substituted derivatives.
科学研究应用
1-[(4-Chlorophenyl)methoxy]-3-[(E)-(dimethylamino)methylidene]urea has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials, such as polymers and coatings, due to its unique chemical properties.
作用机制
The mechanism of action of 1-[(4-chlorophenyl)methoxy]-3-[(E)-(dimethylamino)methylidene]urea involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to the active site of enzymes, inhibiting their activity, or modulate receptor function by acting as an agonist or antagonist. The exact pathways and molecular targets depend on the specific application and context of use.
相似化合物的比较
- 1-[(4-Bromophenyl)methoxy]-3-[(E)-(dimethylamino)methylidene]urea
- 1-[(4-Fluorophenyl)methoxy]-3-[(E)-(dimethylamino)methylidene]urea
- 1-[(4-Methylphenyl)methoxy]-3-[(E)-(dimethylamino)methylidene]urea
Comparison: Compared to its analogs, 1-[(4-chlorophenyl)methoxy]-3-[(E)-(dimethylamino)methylidene]urea exhibits unique properties due to the presence of the chlorine atom, which can influence its reactivity, binding affinity, and overall biological activity. The chlorophenyl group can enhance the compound’s lipophilicity, potentially improving its ability to cross cell membranes and interact with intracellular targets.
属性
分子式 |
C11H14ClN3O2 |
|---|---|
分子量 |
255.70 g/mol |
IUPAC 名称 |
1-[(4-chlorophenyl)methoxy]-3-(dimethylaminomethylidene)urea |
InChI |
InChI=1S/C11H14ClN3O2/c1-15(2)8-13-11(16)14-17-7-9-3-5-10(12)6-4-9/h3-6,8H,7H2,1-2H3,(H,14,16) |
InChI 键 |
NWHTVPZVUJVDLA-UHFFFAOYSA-N |
规范 SMILES |
CN(C)C=NC(=O)NOCC1=CC=C(C=C1)Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


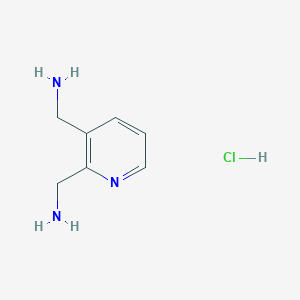
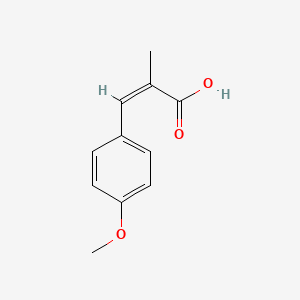
![2-Methyl-2,5-diazaspiro[3.5]nonane](/img/structure/B11752491.png)


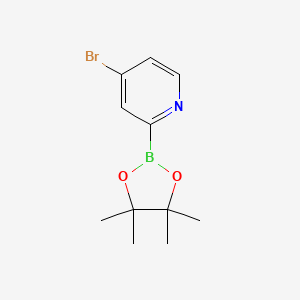

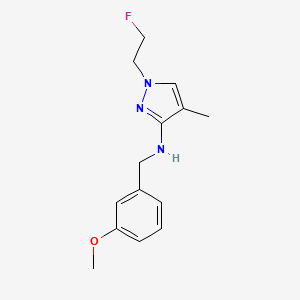
![5-Amino-1H-pyrrolo[2,3-c]pyridin-2(3H)-one](/img/structure/B11752518.png)
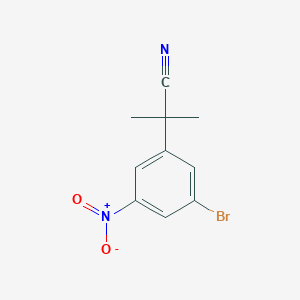
![[(1-ethyl-1H-pyrazol-3-yl)methyl][(3-methoxyphenyl)methyl]amine](/img/structure/B11752533.png)
![(1R)-2-(hydroxymethyl)-6,6-dimethylbicyclo[3.1.1]heptan-1-ol](/img/structure/B11752539.png)
![10-hydroxy-3,6-dimethyl-9-methylidene-3a,4,5,6,6a,7,8,10-octahydro-3H-benzo[h][1]benzofuran-2-one](/img/structure/B11752540.png)
